molecular formula C8H6BrFN2O B1381291 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 1820665-78-8

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No. B1381291
CAS RN: 1820665-78-8
M. Wt: 245.05 g/mol
InChI Key: WAHHUZCZSLHKFH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazoles, which include “7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

Synthesis of Functional Molecules

Substituted imidazoles like 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one are integral in the synthesis of functional molecules. These molecules find applications in everyday products, pharmaceuticals, and materials science . The ability to control the substitution on the imidazole ring allows for the creation of molecules with specific properties tailored to their intended use.

Metal-Organic Frameworks (MOFs)

The structural versatility and controlled porosity of MOFs make them suitable for a range of applications, including gas storage and separation. Imidazole derivatives can act as organic linkers in MOFs, contributing to their stability and functionality. For instance, MOFs synthesized using similar imidazole-based compounds have shown excellent CO2 adsorption capacities, which is crucial for CO2 capture and environmental applications .

Organic Synthesis Methodologies

The compound can be used in the development of new synthetic methodologies. Its unique substitution pattern can facilitate the formation of C-N bonds, which are fundamental in constructing complex organic molecules. This has implications for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

properties

IUPAC Name

4-bromo-6-fluoro-3-methyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c1-12-7-5(9)2-4(10)3-6(7)11-8(12)13/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHHUZCZSLHKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Br)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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